

# A Comparative Guide to Notoginsenoside Ft1 and Ginsenoside Rg1 in Promoting Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Notoginsenoside Ft1 |           |
| Cat. No.:            | B1139306            | Get Quote |

In the landscape of therapeutic angiogenesis, both **Notoginsenoside Ft1** and Ginsenoside Rg1, saponins derived from Panax notoginseng, have emerged as promising pro-angiogenic agents. This guide provides a detailed comparison of their performance in promoting the formation of new blood vessels, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

#### **Mechanisms of Action: A Tale of Two Pathways**

While both compounds stimulate angiogenesis, they do so through distinct signaling cascades. **Notoginsenoside Ft1** primarily acts through the hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ) pathway, a critical regulator of cellular responses to low oxygen. In contrast, Ginsenoside Rg1's effects are largely mediated by the activation of the glucocorticoid receptor (GR).

**Notoginsenoside Ft1** triggers the activation of both the PI3K/AKT and Raf/MEK/ERK signaling pathways.[1] This dual activation leads to the phosphorylation of the mammalian target of rapamycin (mTOR).[1] Activated mTOR facilitates the translocation of HIF-1 $\alpha$  from the cytoplasm into the nucleus.[1] Once in the nucleus, HIF-1 $\alpha$  binds to the promoter region of the vascular endothelial growth factor (VEGF) gene, leading to increased VEGF expression and secretion.[1] VEGF, a potent angiogenic factor, then stimulates endothelial cell proliferation, migration, and tube formation.[1]





Click to download full resolution via product page

Caption: Notoginsenoside Ft1 Signaling Pathway.

Ginsenoside Rg1 initiates its pro-angiogenic effects by activating the glucocorticoid receptor (GR).[2][3][4] This activation can lead to two distinct downstream cascades. In one pathway, the activated GR stimulates the PI3K/Akt pathway, which in turn leads to the accumulation of  $\beta$ -catenin in the nucleus.[2] Nuclear  $\beta$ -catenin then activates T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, resulting in the expression of VEGF.[2]

In a separate, non-genomic pathway, Ginsenoside Rg1-activated GR can form a complex with and activate the fibroblast growth factor receptor-1 (FGFR-1).[3][4] This crosstalk leads to the activation of the PI3K/Akt pathway, subsequently activating endothelial nitric oxide synthase (eNOS), a key molecule in angiogenesis.[3][5]



Click to download full resolution via product page

Caption: Ginsenoside Rg1 Signaling Pathways.



## **Quantitative Data Presentation**

The following table summarizes the quantitative data on the pro-angiogenic effects of **Notoginsenoside Ft1** and Ginsenoside Rg1 from various studies. It is important to note that these studies were not conducted in parallel, and thus experimental conditions may vary.

| Parameter                                  | Notoginsenosid<br>e Ft1         | Ginsenoside<br>Rg1                                        | Cell Type    | Source          |
|--------------------------------------------|---------------------------------|-----------------------------------------------------------|--------------|-----------------|
| Optimal Concentration for Proliferation    | 1-10 μΜ                         | 0.1-5.0 μmol/L                                            | HUVECs, EPCs | [1],[6],[7]     |
| Optimal Concentration for Migration        | 1-10 μΜ                         | 0.1-5.0 μmol/L                                            | HUVECs, EPCs | [1],[6],[7]     |
| Optimal Concentration for Tube Formation   | 1-10 μΜ                         | 0.1-5.0 μmol/L                                            | HUVECs, EPCs | [1],[6],[7]     |
| VEGF<br>Secretion/Expres<br>sion           | Increased                       | Increased                                                 | HUVECs, EPCs | [2],[1],[6],[7] |
| In Vivo<br>Angiogenesis<br>(Matrigel Plug) | Promotes blood vessel formation | Promotes<br>neovascularizatio<br>n                        | Mice         | [1],[8]         |
| Wound Healing                              | Accelerates<br>wound healing    | Not explicitly stated in the context of direct comparison | Mice         | [1],[9]         |

HUVECs: Human Umbilical Vein Endothelial Cells; EPCs: Endothelial Progenitor Cells

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.



#### **Endothelial Cell Tube Formation Assay**

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures.

- Preparation of Matrix Gel: Thaw a basement membrane matrix extract (e.g., Matrigel) at 4°C overnight.[10] Pipette 50-100 μL of the cold liquid matrix into each well of a pre-chilled 96-well plate.[11] Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[11]
- Cell Seeding: Harvest endothelial cells (e.g., HUVECs) that are 70-90% confluent.[11]
  Resuspend the cells in a serum-reduced medium containing the desired concentration of
  Notoginsenoside Ft1, Ginsenoside Rg1, or a vehicle control. Seed 1-2 x 104 cells per well
  onto the solidified matrix gel.[11]
- Incubation and Observation: Incubate the plate at 37°C in a humidified incubator with 5%
   CO2 for 4-18 hours.[12]
- Quantification: Visualize and capture images of the tube networks using a light or fluorescence microscope.[10] Analyze the images to quantify parameters such as total tube length, number of branch points, and total number of loops.

# Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of endothelial cells towards a stimulant.

- Chamber Preparation: Use a 24-well plate with cell culture inserts containing a porous membrane (e.g., 8 μm pores). Coat the underside of the membrane with an extracellular matrix protein like fibronectin and allow it to dry.
- Loading of Chemoattractant: In the lower chamber of the wells, add a serum-free or low-serum medium containing various concentrations of Notoginsenoside Ft1, Ginsenoside Rg1, or a vehicle control.
- Cell Seeding: Harvest and resuspend endothelial cells in a serum-free medium. Seed approximately 5 x 104 cells into the upper chamber of each insert.



- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell migration through the membrane.
- Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of migrated cells in several representative fields of view under a microscope.

#### **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the pro-angiogenic potential of a compound.





Click to download full resolution via product page

Caption: General Experimental Workflow.



In conclusion, both **Notoginsenoside Ft1** and Ginsenoside Rg1 are potent inducers of angiogenesis, operating through distinct and well-defined signaling pathways. While direct comparative studies are lacking, the available evidence suggests that both compounds hold significant therapeutic potential for conditions where enhanced angiogenesis is beneficial, such as wound healing and ischemic diseases. The choice between these two molecules may depend on the specific cellular context and the desired signaling pathway to be targeted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Notoginsenoside Ft1 promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside-Rg1 induces vascular endothelial growth factor expression through the glucocorticoid receptor-related phosphatidylinositol 3-kinase/Akt and beta-catenin/T-cell factor-dependent pathway in human endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginsenoside-Rg1 induces angiogenesis via non-genomic crosstalk of glucocorticoid receptor and fibroblast growth factor receptor-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Ginsenoside Rg1 promotes endothelial progenitor cell migration and proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 promotes endothelial progenitor cell migration and proliferation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of angiogenic agents, ginsenoside Rg1 and Re, isolated from Panax ginseng: in vitro and in vivo studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Notoginsenoside Ft1 Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]



- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- To cite this document: BenchChem. [A Comparative Guide to Notoginsenoside Ft1 and Ginsenoside Rg1 in Promoting Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139306#notoginsenoside-ft1-versusginsenoside-rg1-in-promoting-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com